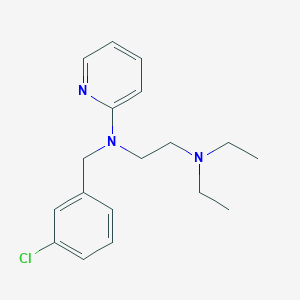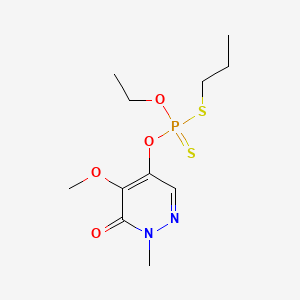
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a morpholine ring, and an acetamide group. Its molecular formula is C19H18Cl2N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate typically involves multiple steps, starting with the preparation of the chlorobenzoyl intermediate. This intermediate is then reacted with morpholine and acetamide under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves solvent-free synthesis techniques to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoyl derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate include:
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
75616-00-1 |
|---|---|
Molecular Formula |
C24H24Cl2N2O7 |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H20Cl2N2O3.C4H4O4/c1-23(19(25)13-24-8-10-27-11-9-24)18-7-6-14(21)12-16(18)20(26)15-4-2-3-5-17(15)22;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BIQWLXNJECEUKO-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


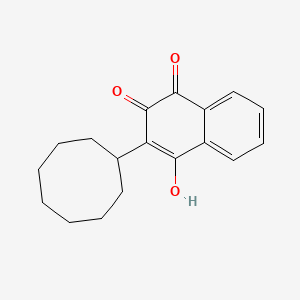
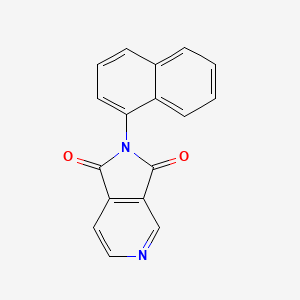
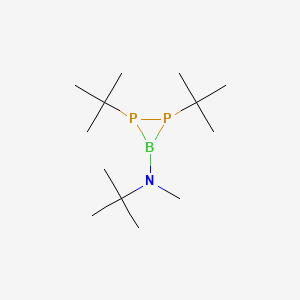
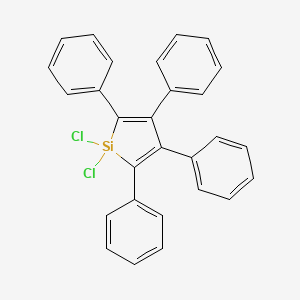
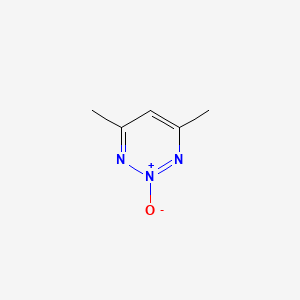

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)


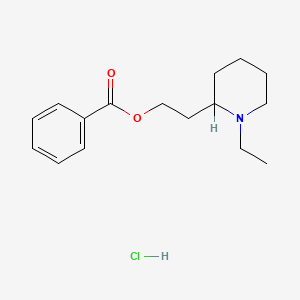
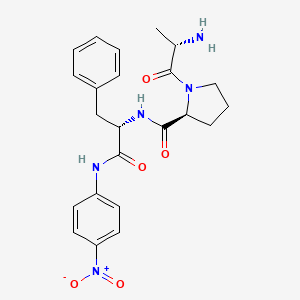
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
